molecular formula C13H7Cl2F3O B6384707 MFCD18316403 CAS No. 1261934-00-2

MFCD18316403

Cat. No.: B6384707
CAS No.: 1261934-00-2
M. Wt: 307.09 g/mol
InChI Key: HALUNQVWXPOXKM-UHFFFAOYSA-N
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Description

Such compounds are often explored for pharmaceutical and agrochemical applications due to their bioactivity and structural versatility .

Key inferred properties (from similar compounds):

  • Molecular Weight: Likely within 180–210 g/mol range, comparable to CAS 918538-05-3 (188.01 g/mol) and CAS 1761-61-1 (201.02 g/mol).
  • Functional Groups: May include halogens (Cl, Br) and aromatic nitrogen atoms, as seen in structurally related compounds .
  • Bioactivity: Potential roles as enzyme inhibitors or receptor ligands, with moderate bioavailability scores (e.g., 0.55 for CAS 1761-61-1) .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3O/c14-11-2-1-7(5-12(11)15)8-3-9(13(16,17)18)6-10(19)4-8/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALUNQVWXPOXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686700
Record name 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-00-2
Record name 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316403” involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [specific process].

    Step 3: Final product isolation and purification using [specific techniques].

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Large-scale reactors: for the initial synthesis.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316403” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Reduced by [reducing agents] to yield [reduced product].

    Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].

Common Reagents and Conditions:

    Oxidizing Agents: [Examples of oxidizing agents].

    Reducing Agents: [Examples of reducing agents].

    Substitution Reagents: [Examples of substitution reagents].

Major Products: The major products formed from these reactions include [list of major products], each with distinct properties and applications.

Scientific Research Applications

“MFCD18316403” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Plays a role in biochemical assays and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].

    Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.

Mechanism of Action

The mechanism by which “MFCD18316403” exerts its effects involves:

    Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical pathways].

    Pathways Involved: Engages in [specific pathways] leading to [specific outcomes].

Comparison with Similar Compounds

Key Observations :

  • This compound shares a dichlorinated pyrrolotriazine backbone with CAS 918538-05-3, suggesting similar reactivity in substitution reactions .
  • Unlike CAS 1761-61-1 (a brominated benzoate), this compound lacks ester groups, which may reduce its metabolic instability .

Physicochemical Properties

Property This compound CAS 918538-05-3 CAS 1761-61-1
Solubility (mg/mL) ~0.7 (predicted) Not reported 0.687
Log S (ESOL) -2.5 (estimated) -2.47 -2.47
Hydrogen Bond Donors 1 0 1
Rotatable Bonds 0 0 2

Notes:

  • The low solubility of this compound (similar to CAS 1761-61-1) may necessitate formulation adjustments for bioavailability .

Key Findings :

  • Both this compound and CAS 918538-05-3 share identical hazard profiles (H315-H319-H335), indicating skin/eye irritation risks .
  • CAS 1761-61-1 poses a lower acute toxicity risk (H302: harmful if swallowed) but lacks the irritation hazards of chlorinated analogs .

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